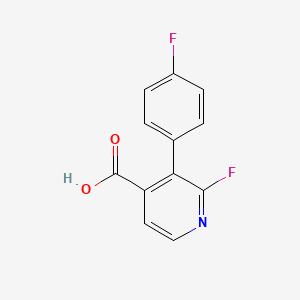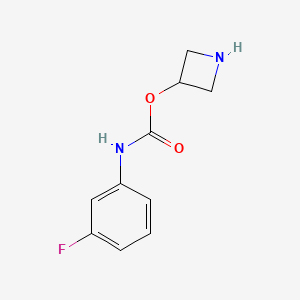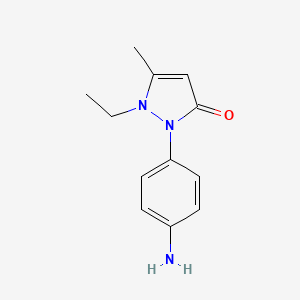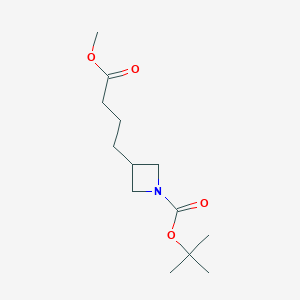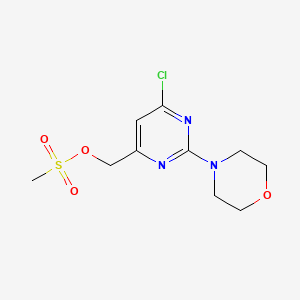![molecular formula C7H5ClN2O2 B12934787 2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one](/img/structure/B12934787.png)
2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrano[3,2-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with a suitable dihydropyran derivative in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution and subsequent cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent (e.g., methanol or dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in suitable solvents like tetrahydrofuran or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrano[3,2-d]pyrimidine derivative, while oxidation may introduce hydroxyl or carbonyl groups.
科学研究应用
2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives are explored for their potential as therapeutic agents, particularly as inhibitors of specific enzymes or receptors involved in diseases such as cancer and inflammation.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel compounds with desired properties.
作用机制
The mechanism of action of 2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of a kinase by binding to its active site, thereby blocking the phosphorylation of downstream targets and disrupting cellular signaling pathways. The molecular targets and pathways involved vary based on the specific biological context and the compound’s structural modifications.
相似化合物的比较
Similar Compounds
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidine: This compound shares a similar pyrano[2,3-d]pyrimidine core but lacks the chlorine substituent.
Pyrano[2,3-d]pyrimidine-2,4-dione: This derivative features additional carbonyl groups, which can alter its reactivity and biological activity.
2-Chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one: This compound has a similar chlorine substituent but differs in the pyrimidine ring structure.
Uniqueness
2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one is unique due to its specific combination of a chlorine substituent and a pyrano[3,2-d]pyrimidine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its uniqueness compared to similar compounds.
属性
分子式 |
C7H5ClN2O2 |
|---|---|
分子量 |
184.58 g/mol |
IUPAC 名称 |
2-chloro-6,7-dihydropyrano[3,2-d]pyrimidin-8-one |
InChI |
InChI=1S/C7H5ClN2O2/c8-7-9-3-5-6(10-7)4(11)1-2-12-5/h3H,1-2H2 |
InChI 键 |
CRZKVSUWPMZPID-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=CN=C(N=C2C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




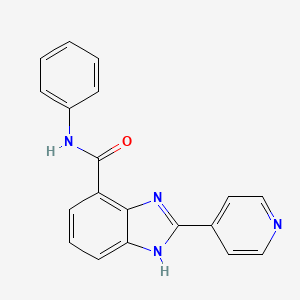
![12-hydroxy-1,10-bis(9-phenylcarbazol-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12934728.png)
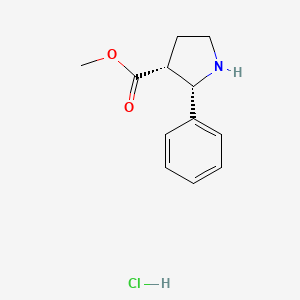
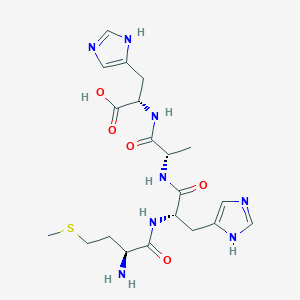
![2-Bromo-1-{2-[(3-methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12934748.png)
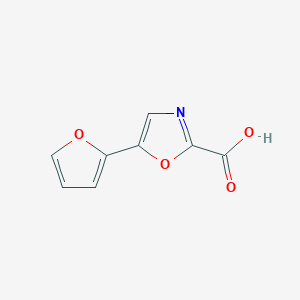
![2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol](/img/structure/B12934754.png)
